1-(4-Fluoro-3-methoxyphenyl)propan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(12)5-8-3-4-9(11)10(6-8)13-2/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCBIWDGDUXKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Aryl Propanone Chemistry
Aryl propanones, characterized by a propan-2-one moiety attached to an aromatic ring, are a significant class of organic compounds. sigmaaldrich.com They serve as versatile building blocks in organic synthesis, providing a scaffold for the construction of more complex molecules, including a wide array of heterocyclic compounds that are prevalent in pharmaceuticals and natural products. The reactivity of the ketone and the adjacent methylene (B1212753) group allows for a variety of chemical transformations.
The synthesis of aryl propanones can be achieved through several established methods, including the Friedel-Crafts acylation and the Meerwein arylation reaction. sigmaaldrich.com More recent methodologies have focused on developing more efficient and environmentally benign synthetic routes. sigmaaldrich.com The utility of aryl propanones extends into medicinal chemistry, where they are recognized as important synthons for creating biologically active molecules.
The specific structure of 1-(4-Fluoro-3-methoxyphenyl)propan-2-one (B6155168), with its substituted phenyl ring, places it within a subgroup of aryl propanones where the electronic nature of the aromatic ring is intentionally modified to influence the compound's properties and reactivity.
Overview of Research Trajectories for Fluorinated and Methoxylated Ketones
De Novo Synthesis Approaches
De novo synthesis refers to the construction of the target molecule from basic precursors. For this compound, this typically involves forming the key carbon-carbon bond between the aromatic ring and the propanone side chain.
Friedel-Crafts Acylation Protocols for Aromatic Ketone Formation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for preparing aryl ketones. organic-chemistry.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.orgtamu.edu The resulting ketone is less reactive than the starting arene, which prevents further acylation reactions. organic-chemistry.org
A common precursor for the synthesis of this compound would be 2-fluoroanisole. The acylation could theoretically be achieved using an acetylating agent like acetyl chloride or acetic anhydride. tamu.eduyoutube.com However, the reaction of arenes with chloroacetone (B47974) under Friedel-Crafts conditions can be complex, sometimes leading to the formation of α-methylstilbenes through a proposed mechanism involving an initial alkylation followed by condensation with a second arene molecule. wordpress.com
A significant challenge in the Friedel-Crafts acylation of highly activated aromatic systems, such as substituted anisoles, is the choice of catalyst. Strong Lewis acids like aluminum chloride (AlCl₃), while common, can cause demethylation of the methoxy group, especially at elevated temperatures. stackexchange.com Therefore, milder Lewis acids such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) are often preferred for such substrates. stackexchange.com
Targeted Functionalization of Substituted Aromatic Precursors
An alternative to direct acylation of the arene is the functionalization of an aromatic precursor that already contains some or all of the atoms for the propanone side chain. A versatile starting material for this approach is a substituted benzaldehyde (B42025), such as 4-fluoro-3-methoxybenzaldehyde.
One established route to phenylacetones from benzaldehydes involves a multi-step sequence. For instance, benzaldehyde can be reacted with methyl ethyl ketone in the presence of hydrogen chloride to form 3-methyl-4-phenyl-3-buten-2-one. bbgate.com This intermediate can then be converted through subsequent steps, such as epoxidation and hydrolysis, to yield the final phenyl-2-propanone structure. bbgate.com Another pathway from benzaldehyde involves a Wittig-type reaction to introduce the necessary carbon atoms, followed by further transformations like oxidation to furnish the ketone. youtube.comorganicchemistrytutor.com It is also conceivable to synthesize the target compound from 4-fluoro-3-methoxyphenylacetic acid, though this would require conversion to an appropriate derivative for chain extension and ketone formation.
Modern Catalytic Methods in Propanone Synthesis
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign catalytic methods. These approaches often utilize transition metals, Lewis acids under optimized conditions, or biocatalysts.
Lewis Acid Catalysis and Optimization
The efficiency of Friedel-Crafts acylations is highly dependent on the Lewis acid catalyst. A stoichiometric amount of the catalyst is typically required because it forms complexes with both the acylating agent and the resulting ketone product. organic-chemistry.org Optimization of the catalyst is crucial for success, particularly with sensitive substrates. For methoxy-substituted benzenes, strong Lewis acids like AlCl₃ can lead to undesired demethylation. stackexchange.com
Milder and more selective catalysts have been developed. Metal triflates, such as scandium triflate (Sc(OTf)₃) or copper triflate (Cu(OTf)₂), are effective, water-tolerant Lewis acids for Friedel-Crafts reactions. stackexchange.comnih.gov They can be used in catalytic amounts and are often recyclable, making the process greener. nih.gov For example, the benzoylation of anisole (B1667542) using Cu(OTf)₂ in an ionic liquid showed high conversion and excellent regioselectivity. liv.ac.uk The use of hexafluoro-2-propanol as a solvent can even promote intramolecular Friedel-Crafts acylation without any added catalyst. colab.wsnih.gov
| Catalyst | Substrate(s) | Reaction Type | Key Feature/Finding | Reference |
|---|---|---|---|---|
| AlCl₃ | Anisole Derivatives | Acylation | Strong catalyst, but can cause demethylation of methoxy groups. stackexchange.com | stackexchange.com |
| Sc(OTf)₃ | 1,3-Dimethoxybenzene | Acylation | Milder conditions, high yield (89%) of acylated product without demethylation. stackexchange.com | stackexchange.com |
| Cu(OTf)₂ | Anisole, Benzoyl Chloride | Benzoylation | Quantitative conversion in ionic liquid with high para-selectivity (96%). liv.ac.uk | liv.ac.uk |
| B(C₆F₅)₃ | Aryl Ketones | Hydrogenation | Acts as part of a frustrated Lewis pair to activate H₂ for ketone reduction. acs.org | acs.org |
Transition Metal-Mediated Catalysis (e.g., Wacker oxidation for related analogs)
Transition metal catalysis provides powerful alternatives to classical methods for ketone synthesis. Palladium-catalyzed reactions are particularly noteworthy. One such method is the coupling of aryl bromides with N-tert-butylhydrazones, which act as acyl anion equivalents, to produce aryl ketones with good functional group tolerance. nih.govorganic-chemistry.org Another approach involves the palladium-catalyzed reaction of arylboronic acids with nitriles in water, offering a sustainable route to both diaryl and alkyl aryl ketones. rsc.org
For structures analogous to this compound, the Wacker oxidation offers a potential synthetic route. This reaction typically uses a palladium catalyst to oxidize a terminal alkene to a methyl ketone. The synthesis would require the precursor 4-fluoro-3-methoxyallylbenzene, which would be oxidized at the allyl group to form the desired propan-2-one moiety. While specific examples for this substrate are not detailed in the provided context, the Wacker oxidation is a well-established method for converting allylbenzenes to phenylacetones.
| Reaction Type | Coupling Partners | Catalyst System | Key Advantage | Reference |
|---|---|---|---|---|
| Desulfinative Addition | Sodium Sulfinates, Nitriles | Palladium | Direct synthesis of aryl ketones. nih.gov | nih.gov |
| Coupling with Acyl Anion Equivalent | Aryl Bromides, N-tert-butylhydrazones | Pd₂(dba)₃, DPEphos/Xantphos | Good functional group tolerance, avoids Grignard reagents. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |
| Coupling with Nitriles | Arylboronic Acids, Nitriles | Palladium(II) | Operates in water, enhancing sustainability. rsc.org | rsc.org |
Organocatalytic and Biocatalytic Pathways (e.g., enzymatic depolymerization to related structures)
In recent years, organocatalysis and biocatalysis have emerged as powerful fields for sustainable chemical synthesis. Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic metals. For instance, 2-pyridyl oxazolines have been developed as efficient organocatalysts for the enantioselective reduction of aromatic ketones via hydrosilylation. nih.gov
Biocatalysis leverages enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. youtube.com Enzymes such as thiamine (B1217682) diphosphate-dependent lyases can catalyze the formation of α-hydroxy ketones from simple aldehydes. acs.org Enzyme-catalyzed reductions of ketones are also used on an industrial scale to produce enantiopure alcohols, which are valuable pharmaceutical intermediates. georgiasouthern.edu
A particularly relevant biocatalytic approach is the enzymatic depolymerization of lignin (B12514952), a major component of biomass. nih.gov This process can yield valuable aromatic monomers, including compounds with a phenylpropanone structure. A one-pot reaction using five different enzymes has been shown to selectively produce guaiacylhydroxylpropanone (GHP) and syringylhydroxylpropanone (SHP) from lignin preparations. nih.gov This strategy represents a renewable route to platform aromatic chemicals that are structurally related to this compound. nih.gov Furthermore, biocatalytic cascades combining ene-reductases and imine reductases can convert α,β-unsaturated ketones into chiral amines, demonstrating the versatility of enzymatic pathways in synthesizing complex molecules. acs.org
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry into the synthesis of fluorinated aromatic ketones is critical for reducing the environmental footprint of these processes. Key areas of focus include the use of safer solvents, maximizing the incorporation of all starting materials into the final product (atom economy), and reducing the generation of hazardous waste.
Water, as a solvent, offers significant environmental and safety advantages. Research into the synthesis of ketone analogues has demonstrated the feasibility and benefits of aqueous reaction media. For instance, a method for synthesizing Michler's ketone analogues and related compounds involves the nucleophilic substitution of aromatic fluorine with amines in refluxing water, resulting in high yields without the need for further purification. researchgate.netresearchgate.net This approach also allows for the recycling of the aqueous solvent and unreacted amines, further enhancing its green credentials. researchgate.netresearchgate.net
In a different approach, a visible-light-induced aerobic C-H oxidation reaction has been developed to produce aromatic ketones using water as the solvent. chemistryviews.org This method, which employs a cerium chloride photocatalyst and air as the oxidant, proceeds at room temperature and offers moderate to excellent yields for various diarylmethanes and aryl alkanes. chemistryviews.org The use of water and air makes this process exceptionally environmentally friendly. chemistryviews.org
The effect of solvent choice on reaction selectivity is also a critical consideration. In the synthesis of chalcones with both fluorine and methoxy groups, the solvent was found to be a determining factor in the reaction's outcome. acgpubs.org When methanol (B129727) was used as the solvent in base-catalyzed Claisen-Schmidt condensations, an undesired nucleophilic aromatic substitution (SNAr) reaction occurred with di- and tri-fluorine-substituted benzaldehydes. acgpubs.org However, by switching to tetrahydrofuran (B95107) (THF), the SNAr side reaction was suppressed, leading to the selective formation of the desired fluorine-substituted chalcones. acgpubs.org This highlights how a strategic solvent choice can improve reaction efficiency by preventing the formation of byproducts.
Table 1: Solvent Effects on the Yield of (E)-3-(4-fluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
| Entry | Solvent | Base (equiv.) | Yield (%) | Reference |
| 1 | MeOH | KOH (5) | 90 | acgpubs.org |
| 2 | THF | KOH (5) | 88 | acgpubs.org |
This interactive table demonstrates the impact of solvent choice on the yield of a structurally related chalcone (B49325), showing comparable high yields in both methanol and THF under specific conditions. acgpubs.org
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
One of the most effective strategies for improving atom economy in the synthesis of aromatic ketones is through C-H oxygenation. chemistryviews.org This method directly converts a C-H bond to a C=O group, often using a simple and abundant oxidant like molecular oxygen from the air. chemistryviews.org This contrasts sharply with traditional methods that may rely on stoichiometric amounts of peroxide oxidants, which have lower atom economies and can generate significant waste. chemistryviews.org The visible-light-driven, cerium-catalyzed C-H oxidation mentioned earlier is a prime example of a highly atom-economical process for synthesizing aromatic ketones. chemistryviews.org
Another strategy for waste minimization is the use of catalytic processes. Catalysts, used in small amounts, can facilitate reactions and be recycled, reducing the need for stoichiometric reagents that would otherwise end up as waste. For example, metal-free catalytic systems have been developed for the oxyfluorination of olefins to produce α-fluoroketones. organic-chemistry.org The use of an inexpensive and recyclable polymer-supported ion pair promoter further enhances the green credentials of such a system. organic-chemistry.org
The synthesis of 1,4-diketones through three-component reactions in water under catalyst-free conditions also exemplifies high atom economy and waste reduction. rsc.org By combining three different starting materials in a single step to form the desired product, this method avoids the need for isolating intermediates and reduces the number of purification steps, thereby minimizing solvent use and waste generation. rsc.org
Elucidation of Reaction Mechanisms and Transformation Pathways of 1 4 Fluoro 3 Methoxyphenyl Propan 2 One
Electrophilic Aromatic Substitution Reactions on the Aryl Ring
The aromatic ring of 1-(4-fluoro-3-methoxyphenyl)propan-2-one (B6155168) contains two substituents: a fluoro group and a methoxy (B1213986) group. These substituents exert significant influence on the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The fluorine atom (-F) is a deactivating group due to its high electronegativity, yet it also directs incoming electrophiles to the ortho and para positions.
In this specific molecule, the positions ortho and para to the activating methoxy group are C-2 and C-6. The positions ortho and para to the deactivating fluoro group are C-5 and the already substituted C-1. The activating effect of the methoxy group is generally dominant over the deactivating effect of the halogen. Therefore, electrophiles will preferentially substitute at the positions activated by the methoxy group, primarily at the less sterically hindered C-6 position.
| Reaction Type | Reagents | Predicted Major Product | Mechanism Notes |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one | The nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich aromatic ring. |
| Halogenation | Br₂, FeBr₃ | 1-(6-Bromo-4-fluoro-3-methoxyphenyl)propan-2-one | A Lewis acid catalyst polarizes the halogen molecule, generating a potent electrophile (e.g., Br⁺). |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(6-Acyl-4-fluoro-3-methoxyphenyl)propan-2-one | An acylium ion (RCO⁺) is formed, which then attacks the aromatic ring. This reaction introduces a new ketone functionality. |
| Sulfonation | Fuming H₂SO₄ | 4-Fluoro-5-(2-oxopropyl)-2-methoxybenzenesulfonic acid | The reaction with sulfur trioxide (SO₃) is typically reversible and leads to the introduction of a sulfonic acid group (-SO₃H). |
Nucleophilic Additions and Substitutions at the Carbonyl Center and Aromatic Fluorine
The presence of a carbonyl group and an activated aromatic fluorine atom makes the compound susceptible to various nucleophilic attacks. libretexts.org
Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com This allows for nucleophilic addition reactions, which are a cornerstone of ketone chemistry. libretexts.orgmasterorganicchemistry.com In these reactions, a nucleophile attacks the carbonyl carbon, causing the C=O pi bond to break and form a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. youtube.com The rate of these additions can be influenced by both electronic and steric factors. youtube.com
Nucleophilic Aromatic Substitution (SNAr) at the Aromatic Fluorine: The fluorine atom is positioned para to the electron-withdrawing propan-2-one group. This arrangement strongly activates the fluorine for nucleophilic aromatic substitution (SNAr). In the SNAr mechanism, a strong nucleophile attacks the carbon bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the oxygen atom of the ketone group. The subsequent departure of the fluoride (B91410) ion, a good leaving group, results in the substituted product.
| Reaction Type | Nucleophile | Reagents/Conditions | Product |
| Reduction (Nucleophilic Addition) | Hydride (H⁻) | NaBH₄ or LiAlH₄, followed by H₃O⁺ | 1-(4-Fluoro-3-methoxyphenyl)propan-2-ol |
| Grignard Reaction (Nucleophilic Addition) | Grignard Reagent (R-MgX) | R-MgX, followed by H₃O⁺ | 2-(4-Fluoro-3-methoxyphenylmethyl)-alkanol |
| Cyanohydrin Formation (Nucleophilic Addition) | Cyanide (CN⁻) | KCN, Acid | 2-(4-Fluoro-3-methoxyphenylmethyl)-2-hydroxypropanenitrile |
| SNAr (Nucleophilic Substitution) | Amine (R₂NH) | Heat, Base | 1-(4-(Dialkylamino)-3-methoxyphenyl)propan-2-one |
| SNAr (Nucleophilic Substitution) | Alkoxide (RO⁻) | NaOR, Heat | 1-(4-Alkoxy-3-methoxyphenyl)propan-2-one |
Redox Chemistry of the Ketone Moiety and Aromatic Substituents
The redox chemistry of this compound is primarily centered on the ketone functional group.
Reduction of the Ketone: The ketone moiety can be readily reduced to a secondary alcohol or completely deoxygenated to an alkane.
Reduction to Alcohol: Catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to 1-(4-fluoro-3-methoxyphenyl)propan-2-ol. youtube.com Asymmetric reduction can be achieved using chiral catalysts to produce specific enantiomers.
Reduction to Alkane (Deoxygenation): More strenuous reduction conditions can remove the carbonyl oxygen entirely. The Wolff-Kishner reduction (hydrazine, KOH, heat) or the Clemmensen reduction (Zn(Hg), HCl) converts the ketone into the corresponding alkane, 1-fluoro-2-methoxy-4-propylbenzene.
Oxidation: Ketones are generally resistant to oxidation without cleaving carbon-carbon bonds. Strong oxidizing agents under harsh conditions, such as potassium permanganate, can lead to the cleavage of the molecule, potentially yielding 4-fluoro-3-methoxybenzoic acid.
The aromatic substituents, fluoro and methoxy, are generally stable under the redox conditions used to transform the ketone group.
| Transformation | Reagents/Conditions | Product | Reaction Class |
| Ketone to Secondary Alcohol | NaBH₄, Methanol (B129727) | 1-(4-Fluoro-3-methoxyphenyl)propan-2-ol | Reduction |
| Ketone to Alkane | H₂NNH₂, KOH, Heat (Wolff-Kishner) | 1-Fluoro-2-methoxy-4-propylbenzene | Reduction |
| Ketone to Alkane | Zn(Hg), conc. HCl (Clemmensen) | 1-Fluoro-2-methoxy-4-propylbenzene | Reduction |
| Oxidative Cleavage | KMnO₄, H⁺, Heat | 4-Fluoro-3-methoxybenzoic acid | Oxidation |
Coupling Reactions and Derivatization Strategies
This compound serves as a versatile scaffold for building more complex molecules through coupling reactions and other derivatization strategies.
Coupling Reactions: While the C-F bond can participate in some cross-coupling reactions, it is generally less reactive than C-Cl, C-Br, or C-I bonds. A more common strategy involves first performing a nucleophilic aromatic substitution to replace the fluorine with a more reactive group (e.g., -OH, which can be converted to a triflate) or introducing a new functional group via electrophilic substitution (e.g., bromine) that can then be used in standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination.
Derivatization via the Ketone: The ketone moiety offers numerous pathways for derivatization:
Enolate Formation: Treatment with a base like lithium diisopropylamide (LDA) generates an enolate, which is a powerful nucleophile. This enolate can react with various electrophiles (e.g., alkyl halides, aldehydes in an aldol (B89426) reaction) to form new carbon-carbon bonds at the α-carbon (C-1 or C-3).
Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) replaces the carbonyl oxygen with a carbon group, forming an alkene.
Reductive Amination: The ketone can be converted into an amine via reaction with an amine and a reducing agent (e.g., NaBH₃CN). This process forms a new C-N bond.
These strategies allow for the extensive modification of the original molecule, enabling the synthesis of a wide array of derivatives for various applications.
| Strategy | Reagents | Intermediate/Product Type | Description |
| Aldol Condensation | Base (e.g., NaOH), another carbonyl compound | α,β-Unsaturated ketone | The enolate of the ketone attacks another carbonyl compound, followed by dehydration. |
| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Alkene | Forms a C=C double bond at the site of the original C=O bond. |
| Suzuki Coupling (after modification) | 1) SNAr with R₂NH 2) Conversion to triflate 3) Ar-B(OH)₂, Pd catalyst | Biaryl compound | Creates a new carbon-carbon bond between the aromatic ring and another aryl group. |
| Reductive Amination | RNH₂, NaBH₃CN | Secondary or Tertiary Amine | Forms an imine intermediate which is then reduced in situ to an amine. |
Advanced Spectroscopic Characterization and Structural Analysis of 1 4 Fluoro 3 Methoxyphenyl Propan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H NMR spectrum of 1-(4-Fluoro-3-methoxyphenyl)propan-2-one (B6155168) is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would show complex splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.
Aromatic Protons: The three protons on the substituted benzene (B151609) ring are expected to appear as multiplets in the range of δ 6.5-7.5 ppm. The proton ortho to the fluorine atom will likely be a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two aromatic protons will also show splitting based on their positions relative to each other and the substituents.
Methine and Methylene (B1212753) Protons: A singlet corresponding to the methylene protons (CH₂) adjacent to the carbonyl group is anticipated around δ 3.7 ppm. The methyl protons (CH₃) of the propanone moiety would likely appear as a singlet around δ 2.1 ppm.
Methoxy (B1213986) Protons: The protons of the methoxy group (OCH₃) are expected to produce a sharp singlet at approximately δ 3.9 ppm.
For comparison, the non-fluorinated analog, 3-(4-methoxyphenyl)-1-phenylpropan-1-one, shows methylene protons as triplets, which is different from the expected singlet for the target compound due to the difference in the carbon skeleton. rsc.org
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | Multiplets |
| -OCH₃ | ~3.9 | Singlet |
| -CH₂- | ~3.7 | Singlet |
| -C(O)CH₃ | ~2.1 | Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield-shifted signal, typically appearing around δ 205-208 ppm.
Aromatic Carbons: The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, resulting in a doublet. The chemical shifts of the other aromatic carbons will be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. For instance, in 4-fluoroaniline, the carbon attached to fluorine shows a significant doublet splitting (J = 235.2 Hz). rsc.org
Aliphatic Carbons: The methylene carbon (CH₂) is expected at approximately δ 50 ppm, while the methyl carbon (CH₃) of the ketone will be found further upfield, around δ 30 ppm. The methoxy carbon (OCH₃) will likely appear around δ 56 ppm.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 205 - 208 |
| Aromatic C-F | 150 - 160 (with large ¹JCF) |
| Aromatic C-O | 145 - 155 |
| Other Aromatic C | 110 - 130 |
| -OCH₃ | ~56 |
| -CH₂- | ~50 |
| -C(O)CH₃ | ~30 |
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated organic compounds. wikipedia.orgrsc.org Given that ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides clear and informative spectra. wikipedia.org The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aryl fluorides, which is between -100 and -200 ppm. researchgate.net This technique is particularly useful for confirming the presence and electronic environment of the fluorine atom. rsc.orgnih.gov Moreover, coupling between the fluorine nucleus and nearby protons (H-F coupling) can be observed in the ¹H NMR spectrum, providing further structural confirmation. huji.ac.il
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular formula of this compound is C₁₀H₁₁FO₂, giving it a molecular weight of approximately 182.19 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at this m/z value, confirming the elemental composition.
The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, the most likely fragmentation pathways would involve:
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon, leading to the formation of a stable acylium ion.
McLafferty rearrangement: If sterically possible, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
Loss of small molecules: Fragmentation involving the loss of stable neutral molecules such as CO, CH₃, or OCH₃.
By comparison, the mass spectrum of the non-fluorinated analog, 1-(4-methoxyphenyl)-2-propanone, shows a base peak corresponding to the methoxybenzyl cation. nist.gov A similar prominent peak corresponding to the fluoro-methoxybenzyl cation would be expected for the title compound.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present.
Carbonyl (C=O) Stretch: A strong and sharp absorption band is expected in the IR spectrum between 1700 and 1725 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.
Aromatic C=C Stretches: Multiple bands in the region of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
C-O Stretches: The aryl-alkyl ether linkage will likely show a strong absorption band around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1030 cm⁻¹ (symmetric stretch).
C-F Stretch: The carbon-fluorine bond is expected to give rise to a strong absorption in the region of 1000-1400 cm⁻¹.
Aliphatic C-H Stretches: Bands corresponding to the stretching of the sp³ hybridized C-H bonds of the methyl and methylene groups will appear just below 3000 cm⁻¹.
The IR spectrum of a related compound, 1-(4-methoxyphenyl)-1-propanone, shows characteristic peaks for the carbonyl and methoxy groups, which supports these predictions. nist.gov
Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (ketone) | 1700 - 1725 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-F stretch | 1000 - 1400 |
| C-O stretch (ether) | 1030 - 1250 |
X-ray Crystallography for Solid-State Structure Elucidation (e.g., for related chalcone (B49325) analogs)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.govlibretexts.org
While obtaining a suitable crystal of this compound is a prerequisite, the resulting data would provide an unambiguous confirmation of its molecular structure in the solid state. This technique has been successfully applied to numerous related compounds, such as chalcone analogs, to elucidate their conformations and intermolecular interactions. mdpi.comyoutube.com Such analyses are crucial for understanding how the molecule packs in a crystal lattice and for correlating its solid-state structure with its physical properties.
Computational Chemistry and Theoretical Investigations of 1 4 Fluoro 3 Methoxyphenyl Propan 2 One
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of chemical compounds with high accuracy. For 1-(4-fluoro-3-methoxyphenyl)propan-2-one (B6155168), DFT calculations can provide a detailed understanding of its structural and electronic characteristics.
Optimized Geometries and Conformational Preferences
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, several conformations are possible due to the rotational freedom around the single bonds connecting the phenyl ring, the methylene (B1212753) bridge, and the propan-2-one moiety.
Theoretical calculations on analogous substituted acetophenones and related ketones suggest that the planarity of the molecule is influenced by the steric and electronic effects of the substituents. The methoxy (B1213986) group at the meta-position and the fluorine atom at the para-position on the phenyl ring will influence the orientation of the propan-2-one side chain.
The optimized geometry would likely feature the acetyl group's carbonyl oxygen pointing away from the bulky methoxy group to minimize steric hindrance. The bond lengths and angles will be influenced by the electronic effects of the substituents. The C-F bond is expected to be short and strong, while the C-O bond of the methoxy group will also exhibit a characteristic length. The presence of these substituents may cause slight distortions in the benzene (B151609) ring from a perfect hexagonal geometry.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These are hypothetical values based on DFT calculations of similar molecules and are for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-O (methoxy) | 1.37 Å |
| Bond Length | C=O (carbonyl) | 1.22 Å |
| Bond Angle | C-C-F | 118.5° |
| Bond Angle | C-C-O (methoxy) | 117.0° |
| Dihedral Angle | Phenyl-C-C=O | ~30-45° |
HOMO-LUMO Energy Analysis and Chemical Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, which can act as an electron donor. The LUMO is likely to be centered on the propan-2-one moiety, particularly the carbonyl group, which is electrophilic.
The presence of the electron-donating methoxy group would raise the HOMO energy level, making the molecule more susceptible to electrophilic attack on the aromatic ring. Conversely, the electron-withdrawing fluorine atom and the carbonyl group would lower the LUMO energy, increasing its reactivity towards nucleophiles at the carbonyl carbon. The HOMO-LUMO gap can be used to predict the molecule's reactivity; a smaller gap generally implies higher reactivity.
Table 2: Predicted HOMO-LUMO Energies and Related Parameters for this compound (Illustrative) Note: These are hypothetical values based on DFT calculations of similar molecules and are for illustrative purposes.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to study the dynamic behavior of this compound. While DFT provides a static picture of the molecule at its energy minimum, MD simulations can reveal how the molecule behaves over time at a given temperature, including its conformational changes and interactions with its environment (e.g., a solvent or a biological receptor).
In the context of drug design, molecular docking, a type of molecular modeling, could be employed to predict the binding affinity and orientation of this compound within the active site of a target protein. For example, studies on acetophenone (B1666503) derivatives have used molecular docking to investigate their potential as enzyme inhibitors. rsc.org Such studies for the title compound would involve generating a 3D model of the molecule and "docking" it into the binding pocket of a receptor to identify potential interactions and predict its biological activity.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physical or chemical properties. researchgate.net For a class of compounds including this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors.
These descriptors can be derived from the molecular structure and include constitutional, topological, and quantum-chemical parameters. For instance, a QSPR model for the acidity of ketones has been developed, which could be extended to predict the pKa of the alpha-protons in this compound. researchgate.net Such models are valuable for estimating the properties of new or untested compounds without the need for experimental measurements.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral peaks.
For this compound, DFT calculations could predict the characteristic vibrational frequencies associated with the C=O stretch of the ketone, the C-F stretch, and the various vibrations of the substituted benzene ring. Similarly, the ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental spectra to validate the structure. Any discrepancies between the predicted and experimental data can provide further insights into the molecule's conformation and electronic environment.
Analysis of Non-Covalent Interactions within Molecular Assemblies
Non-covalent interactions play a crucial role in determining the structure and properties of molecular assemblies, such as crystals and biological systems. nih.gov For this compound, several types of non-covalent interactions are possible, including hydrogen bonding, halogen bonding (involving the fluorine atom), and π-π stacking interactions between the aromatic rings.
Computational methods can be used to analyze the nature and strength of these interactions. For example, the electrostatic potential surface of the molecule can be calculated to identify regions of positive and negative charge, which can then be used to predict the sites of intermolecular interactions. The fluorine atom, being highly electronegative, can participate in halogen bonding, acting as a halogen bond acceptor. The methoxy group can act as a hydrogen bond acceptor. The aromatic ring can engage in π-π stacking with other aromatic systems. Understanding these non-covalent interactions is essential for predicting the crystal packing of the compound and its interactions with biological macromolecules. vu.nl
Role of 1 4 Fluoro 3 Methoxyphenyl Propan 2 One As a Key Intermediate in Complex Molecule Synthesis
Precursor in Pharmaceutical Synthesis
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. bohrium.comnih.govnih.gov Fluorine can improve metabolic stability by blocking sites prone to enzymatic degradation, modulate lipophilicity to improve membrane permeability, and alter the basicity (pKa) of nearby functional groups, which can enhance binding affinity to target proteins. bohrium.comnih.gov It is estimated that approximately 30% of drugs currently in development contain fluorine. biesterfeld.no
1-(4-Fluoro-3-methoxyphenyl)propan-2-one (B6155168) serves as a valuable precursor in this context. Its structure contains the key elements often sought in drug design: a fluorinated aromatic ring and a reactive ketone group. This allows it to be used in the synthesis of more complex molecules with potential therapeutic activity. For instance, structurally related fluorinated methoxyphenyl scaffolds are used to synthesize chalcones, which are investigated for their chemotherapeutic properties. mdpi.com The chloro-analog of the title compound, 1-(4-chloro-3-methoxyphenyl)propan-2-one, is explicitly utilized as an intermediate in the synthesis of various pharmaceuticals. evitachem.com Likewise, an isomer, 1-(3-fluoro-4-methoxyphenyl)propan-2-one, is commercially available as a building block for pharmaceutical testing. biosynth.com The ketone functionality of this compound allows for a wide range of subsequent chemical modifications, such as reductive amination to form amine derivatives or aldol (B89426) condensation to build larger carbon skeletons, providing a pathway to diverse classes of potential drug molecules. mdpi.com
Building Block in Agrochemical Synthesis
The agrochemical industry heavily relies on organofluorine chemistry to develop new and effective crop protection agents. biesterfeld.nonih.gov The inclusion of fluorine atoms in active ingredients can significantly enhance their biological efficacy. ossila.com Research indicates that around 50% of agrochemicals in the development pipeline are fluorinated compounds. biesterfeld.no These compounds often exhibit improved herbicidal, insecticidal, or fungicidal activity compared to their non-fluorinated counterparts. nih.govossila.com
This compound is an important building block for this sector. Its utility is underscored by the established use of similar halogenated intermediates, such as 1-(4-chloro-3-methoxyphenyl)propan-2-one, in the synthesis of agrochemicals. evitachem.com The synthesis of potentially bioactive molecules, such as triazole derivatives with possible herbicide and fungicide applications, often starts from chalcones, which can be prepared from substituted phenyl propanones. mdpi.com The fluorinated phenyl moiety of this compound is a desirable feature for creating new active ingredients with potentially enhanced potency and favorable environmental persistence profiles. nih.gov
Intermediate in Flavor and Fragrance Chemistry
In the flavor and fragrance industry, aromatic ketones with methoxy (B1213986) substitutions are known to impart specific and desirable sensory profiles. A notable example is the non-fluorinated analog, 1-(p-methoxyphenyl)-2-propanone, also known as para-anisyl methyl ketone, which is valued for its sweet, floral, and fruity aroma and is a key ingredient in many fragrance formulations. thegoodscentscompany.comchemimpex.com It is also employed as a flavoring agent in the food industry. chemimpex.com The structural backbone of a methoxyphenyl propanone is therefore recognized for its potential in creating pleasant scents and tastes.
While the primary role of fluorination in chemistry is not typically to create fragrance, its introduction into the this compound structure could lead to novel sensory characteristics. The substitution of a hydrogen atom with fluorine can alter a molecule's volatility, polarity, and interaction with olfactory receptors. This presents an opportunity for research into new synthetic aroma chemicals. By using the established methoxyphenyl propanone scaffold and modifying it with fluorine, chemists can explore the synthesis of new compounds with unique and potentially valuable odor and flavor profiles that differ from existing materials. mdpi.com
Synthesis of Advanced Organic Materials
The unique properties imparted by fluorine make fluorinated organic compounds valuable for the development of advanced materials. youtube.com These materials are used in a range of high-tech applications, including electronics and coatings. biesterfeld.no Fluorinated ketones, as a class, are used as building blocks for materials such as electronic conductors and specialized coatings for displays. biesterfeld.no A related compound, 1-(3-(difluoromethoxy)-4-methoxyphenyl)propan-2-one, is noted for its potential in material science for creating new materials with specific electronic or optical properties. evitachem.com
A significant application for structures closely related to this compound is in the field of biomass research. The non-fluorinated analog, 1-(4-hydroxy-3-methoxyphenyl)propan-2-one (guaiacylacetone), is a component of lignin (B12514952) model compounds. nist.govprotocols.io Specifically, dimeric lignin model compounds are synthesized to study the complex degradation pathways of lignin, a key component of plant biomass. protocols.io Understanding these pathways is critical for developing more efficient processes for creating biofuels and other value-added products from renewable resources. The stable and well-defined structure of this compound makes it a potential candidate for creating fluorinated lignin models, which could be used as probes to investigate reaction mechanisms in biorefinery processes.
Synthesis and Reactivity of Structural Analogues and Derivatives of 1 4 Fluoro 3 Methoxyphenyl Propan 2 One
Systematic Modification of Aromatic Substituents
The aromatic portion of 1-(4-fluoro-3-methoxyphenyl)propan-2-one (B6155168), with its fluoro and methoxy (B1213986) groups, offers multiple avenues for structural variation. The positions of these substituents can be altered, or they can be replaced with other functional groups, to systematically probe structure-activity relationships.
Research into related compounds has shown that the electronic and steric properties of aromatic substituents are critical. For instance, in the synthesis of fluoro- and methoxy-substituted chalcones, the position of the fluorine atom on the aromatic ring influences the reaction's progress and can lead to different products. acgpubs.org Studies on fluorinated pyrimidine-4-ones also highlight the impact of the fluoro-substituent on the reactivity of the molecule. nih.gov
The methoxy group's position is also a key determinant of reactivity. In lignin (B12514952) model compounds, which share the methoxyphenyl moiety, the arrangement of substituents on the aromatic ring is crucial for their chemical behavior. protocols.io Shifting the methoxy group from the meta- (position 3) to the para- (position 4) or ortho- (position 2) position relative to the propanone side chain would significantly alter the electronic environment of the ring and its reactivity in, for example, electrophilic aromatic substitution reactions.
Furthermore, replacing the fluoro and methoxy groups with other substituents, such as hydroxyl, alkyl, or nitro groups, would create a diverse library of analogues. The synthesis of these analogues can often be achieved through standard aromatic chemistry techniques, starting from appropriately substituted benzene (B151609) derivatives. The resulting compounds would be expected to exhibit a wide range of chemical properties, influenced by the electron-donating or electron-withdrawing nature of the new substituents.
Table 1: Examples of Aromatic Substituent Modifications and Their Potential Effects
| Modification | Example Compound | Potential Effect on Reactivity |
| Fluoro Position | 1-(3-Fluoro-4-methoxyphenyl)propan-2-one | Altered electronic effects and regioselectivity in aromatic reactions. |
| Methoxy Position | 1-(4-Fluoro-2-methoxyphenyl)propan-2-one | Modified steric hindrance and electronic properties. |
| Other Groups | 1-(4-Fluoro-3-hydroxyphenyl)propan-2-one | Introduction of a phenolic hydroxyl group, enabling different reaction pathways. chemeo.com |
Propanone Chain Modifications
Modifications to the three-carbon propanone chain of this compound open up another dimension of structural diversity. These changes can range from simple isomerization to the introduction of unsaturation, leading to compounds with distinct reactivity profiles.
One straightforward modification is the synthesis of the isomeric propan-1-one derivative, 1-(4-fluoro-3-methoxyphenyl)propan-1-one. This change in the carbonyl group's position from C2 to C1 would alter the molecule's susceptibility to nucleophilic attack and its enolization behavior.
A particularly significant modification is the formation of α,β-unsaturated ketones, such as chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, can be synthesized through a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) (or in this case, a phenylpropan-2-one) and a benzaldehyde (B42025). acgpubs.org This reaction introduces a reactive double bond conjugated to the carbonyl group, making the molecule susceptible to Michael additions. mdpi.com The synthesis of chalcones from fluorinated and methoxylated acetophenones has been reported, indicating that similar transformations would be feasible for this compound. acgpubs.org
Further modifications could include the reduction of the ketone to an alcohol, such as 1-(4-fluoro-3-methoxyphenyl)propan-2-ol, or the complete removal of the carbonyl group to yield the corresponding alkane. The reduction product, 3-(4-fluoro-3-methoxyphenyl)propan-1-ol, has been documented in chemical databases. nih.gov
Table 2: Examples of Propanone Chain Modifications
| Modification | Resulting Compound Type | Key Reactive Feature |
| Isomerization | Propan-1-one | Altered carbonyl reactivity. |
| Condensation | Chalcone (B49325) | α,β-Unsaturated system, susceptible to Michael addition. mdpi.com |
| Reduction | Propan-2-ol | Secondary alcohol, capable of oxidation and esterification. |
Chiral Derivatives and Enantioselective Synthesis
The introduction of chirality into the derivatives of this compound is a critical step for applications where stereochemistry is important. This can be achieved through various synthetic strategies, leading to enantiomerically enriched or pure compounds.
One approach is the asymmetric reduction of the ketone to produce a chiral alcohol. The use of chiral reducing agents or catalysts can favor the formation of one enantiomer of 1-(4-fluoro-3-methoxyphenyl)propan-2-ol over the other.
Another important class of chiral derivatives is amino-alcohols. These can be synthesized from the parent ketone through reactions such as reductive amination. The resulting amino-alcohols possess two functional groups that can be further modified and are valuable intermediates in the synthesis of more complex molecules. The synthesis of related chiral aminoindanes from methoxyamphetamines showcases a similar structural motif. wikipedia.org
The enantioselective synthesis of related chiral compounds, such as tetrahydro-β-carbolines and tetrahydroisoquinolines, has been achieved using chiral phosphoric acid catalysts. nih.govresearchgate.net These methods often involve the reaction of a ketone or a related functional group with a chiral catalyst to control the stereochemical outcome. For instance, the enantioselective Pictet-Spengler reaction of tryptamine (B22526) derivatives with trifluoromethyl ketones demonstrates the power of this approach in creating chiral, fluorine-containing molecules. nih.gov A similar strategy could potentially be applied to derivatives of this compound.
Influence of Structural Changes on Chemical Reactivity and Synthetic Utility
The structural modifications discussed in the preceding sections have a profound impact on the chemical reactivity and synthetic utility of the resulting analogues and derivatives.
Changes in the aromatic substituents directly influence the electron density of the benzene ring, which in turn affects its reactivity in electrophilic and nucleophilic aromatic substitution reactions. Electron-donating groups, such as the methoxy group, activate the ring towards electrophilic attack, while electron-withdrawing groups would have the opposite effect. The fluorine atom, being electronegative, has a deactivating effect but can also influence the regioselectivity of reactions. The interplay of these electronic effects is a key consideration in the design of synthetic routes involving these compounds. In related systems, the substitution pattern on the aromatic ring has been shown to be a critical factor in the reactivity of the molecule. researchgate.net
Modifications to the propanone chain introduce new functional groups and reactive sites. The presence of an α,β-unsaturated system in chalcone derivatives, for example, allows for a wide range of conjugate addition reactions, expanding the synthetic utility of the core structure. mdpi.com The introduction of a hydroxyl or amino group in chiral derivatives provides handles for further functionalization and the construction of more complex molecular architectures.
In essence, the systematic modification of this compound provides a versatile platform for the development of a wide array of chemical compounds with tailored reactivity and properties. The principles of physical organic chemistry and modern synthetic methodologies can be applied to rationally design and synthesize these analogues for various research applications.
Analytical Method Development for 1 4 Fluoro 3 Methoxyphenyl Propan 2 One
Chromatographic Separation and Purity Assessment
Chromatography is the cornerstone for separating 1-(4-Fluoro-3-methoxyphenyl)propan-2-one (B6155168) from starting materials, by-products, and degradation products. This separation is critical for accurately assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive organic compounds, making it highly suitable for a substituted phenylpropanone like the target compound. researchgate.net A reversed-phase HPLC method is typically the first choice for a molecule of this polarity.
Method Development: The development of an HPLC method for this compound would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings.
Stationary Phase: A C18 (octadecylsilyl) column is a common starting point due to its versatility in separating compounds of moderate polarity. researchgate.net Column dimensions (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size) are selected to balance resolution, analysis time, and solvent consumption.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed. sielc.com A gradient allows for the effective elution of impurities with a wide range of polarities. The initial mobile phase composition would be high in aqueous content to retain the analyte, followed by a programmed increase in the organic modifier to elute the compound and any less polar impurities.
Detection: The aromatic ring and ketone chromophores in this compound make it suitable for UV spectrophotometric detection. A diode array detector (DAD) can be used to scan a range of wavelengths to determine the optimal wavelength for maximum absorbance (λmax), likely between 250-280 nm, and to check for peak purity. For higher sensitivity and specificity, particularly for impurity profiling, mass spectrometry (LC-MS) can be coupled with HPLC.
Derivatization for Enhanced Sensitivity: For trace-level quantification, pre-column or post-column derivatization can be employed. Ketones can be reacted with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) to form highly chromophoric or fluorophoric derivatives, significantly lowering detection limits. epa.govresearchgate.net For instance, derivatization with NBD-H allows for highly sensitive fluorescence detection. researchgate.net
Table 1: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic ketones. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of analytes and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient Program | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B | A gradient elution ensures the separation of early-eluting polar impurities and later-eluting non-polar by-products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and improves peak symmetry. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) at 220-400 nm | The aromatic structure absorbs UV light, allowing for quantification. DAD provides spectral data for peak purity assessment. |
| Injection Volume | 10 µL | A typical volume to introduce a sufficient amount of sample without causing column overload. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given that this compound is a ketone with a moderate molecular weight, it is likely amenable to GC analysis, provided it does not degrade at the temperatures used in the injector and column.
Method Development: A GC method coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification is standard.
Column Selection: A mid-polarity capillary column, such as one coated with 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5 or HP-5ms), is often suitable for separating a range of aromatic compounds. The choice of column length, diameter, and film thickness affects the resolution and analysis time.
Injector and Temperature Program: A split/splitless injector is typically used. A temperature program would be developed, starting at a lower temperature (e.g., 100-150 °C) to separate volatile impurities, followed by a ramp to a higher temperature (e.g., 250-280 °C) to elute the main compound and any higher-boiling impurities. The final temperature is held to ensure all components are eluted from the column.
Detector: FID provides a robust and linear response for quantifiable carbon-containing compounds. GC-MS provides definitive identification based on the mass spectrum and fragmentation pattern of the analyte and its impurities. nih.gov For fluorinated compounds, which can be highly reactive, care must be taken to use inert columns and liners to prevent degradation or adsorption. researchgate.net In some cases, field ionization (FI) may be a more suitable soft ionization technique than electron ionization (EI) to observe the molecular ion of fluorine-containing compounds. jeol.com
Table 2: Potential GC-MS Method Parameters for this compound
| Parameter | Suggested Condition | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film) | A versatile, mid-polarity column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min) | Inert carrier gas to transport the sample through the column. |
| Injector | Split/splitless, 250 °C, Split ratio 50:1 | High temperature ensures rapid volatilization. Split injection prevents column overload with concentrated samples. |
| Oven Program | Initial: 120 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min | A programmed temperature ramp allows for the separation of compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization source. |
| MS Detection | Electron Ionization (EI) at 70 eV, Scan range 40-450 amu | EI provides reproducible fragmentation patterns for library matching. The scan range covers expected fragment ions. |
Spectrophotometric Quantification Methods
While chromatography is preferred for its specificity, simple UV-Vis spectrophotometry can be used for a rapid, in-process concentration check if the sample matrix is well-defined and free of interfering substances. A more robust spectrophotometric method involves chemical derivatization to shift the absorbance to the visible region, reducing interference from other UV-absorbing compounds.
A classic method for quantifying ketones involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). This reagent reacts with the carbonyl group of the ketone to form a 2,4-dinitrophenylhydrazone. In an alkaline solution (e.g., methanolic potassium hydroxide), this derivative forms a stable, intensely colored quinoidal ion, which can be quantified in the visible spectrum (around 480 nm).
Procedure Outline:
Standard Preparation: A series of standard solutions of this compound are prepared in a suitable solvent like methanol (B129727).
Derivatization: Each standard and the unknown sample are reacted with a saturated solution of DNPH.
Color Development: An alkali solution (e.g., KOH in methanol) is added to each solution to develop the color.
Measurement: The absorbance of each solution is measured at the λmax (e.g., 480 nm) against a reagent blank.
Calibration: A calibration curve is constructed by plotting absorbance versus concentration. The concentration of the unknown sample is then determined from this curve.
Table 3: Example Calibration Data for Spectrophotometric Analysis
| Standard | Concentration (µg/mL) | Absorbance at 480 nm |
| 1 | 2.0 | 0.152 |
| 2 | 4.0 | 0.305 |
| 3 | 6.0 | 0.448 |
| 4 | 8.0 | 0.601 |
| 5 | 10.0 | 0.755 |
| Sample | Unknown | 0.520 |
Development of Reference Standards and Analytical Validation
The development of a well-characterized reference standard is a prerequisite for the validation of any quantitative analytical method. cambrex.com This standard serves as the benchmark against which all samples are measured.
Reference Standard Development: A batch of this compound designated for use as a primary reference standard must be of the highest possible purity. It is extensively characterized to confirm its identity and to assign a purity value. noramco.com This characterization typically includes:
Structural Elucidation: Confirmation of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity Assessment: Chromatographic purity is determined using the developed HPLC and GC methods. Orthogonal methods (using different separation principles) are preferred to provide a comprehensive purity profile. lgcstandards.com
Assay of Other Components: Analysis for water content (by Karl Fischer titration), residual solvents (by headspace GC), and non-volatile inorganic impurities (by sulfated ash).
Purity Assignment: A purity value is assigned by a mass balance approach, subtracting the percentages of all identified impurities from 100%. noramco.com
Analytical Method Validation: Once the reference standard is established, the chosen analytical procedure (e.g., the HPLC method for purity and assay) must be formally validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose. amsbiopharma.comyoutube.compropharmagroup.com The validation process evaluates several key performance characteristics.
Table 4: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria for a Purity/Assay Method |
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). | The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity index (from DAD) should be > 0.99. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | A plot of concentration vs. response should yield a correlation coefficient (r²) ≥ 0.999 over a range of, for example, 50% to 150% of the expected concentration. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision and accuracy. | The range is confirmed by the linearity, accuracy, and precision studies. |
| Accuracy | The closeness of test results obtained by the method to the true value. Assessed by recovery studies of spiked samples. | Mean recovery should be within 98.0% to 102.0% at a minimum of three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. | Repeatability: Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. Intermediate Precision: RSD ≤ 2.0% when results are compared between different days, analysts, or equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1, with demonstrated precision (e.g., RSD ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | The results should remain within system suitability specifications when parameters like mobile phase composition (±2%), pH (±0.2), or column temperature (±5 °C) are varied. propharmagroup.com |
Emerging Research Directions and Future Perspectives for 1 4 Fluoro 3 Methoxyphenyl Propan 2 One
Exploration of Unconventional Synthetic Routes
Traditional synthesis of aryl ketones often relies on classical methods such as Friedel-Crafts acylation. However, these methods can suffer from limitations like poor regioselectivity and harsh reaction conditions. Future research into the synthesis of 1-(4-fluoro-3-methoxyphenyl)propan-2-one (B6155168) will likely focus on more sophisticated and versatile catalytic approaches that offer greater efficiency and functional group tolerance.
Modern palladium-catalyzed cross-coupling reactions present a promising frontier. organic-chemistry.org One such approach involves the coupling of an appropriate arylboronic acid with a carboxylic acid that has been activated in situ. organic-chemistry.orgthieme-connect.com For instance, 4-fluoro-3-methoxyphenylboronic acid could be coupled with a derivative of propanoic acid. This method is advantageous due to its mild conditions and compatibility with a wide array of functional groups. organic-chemistry.org Another advanced strategy is the palladium-catalyzed coupling of an aryl bromide (e.g., 1-bromo-4-fluoro-3-methoxybenzene) with an acyl anion equivalent, such as an N-tert-butylhydrazone, which can be subsequently hydrolyzed to yield the target ketone. organic-chemistry.orgberkeley.edu
An alternative and increasingly popular strategy is the oxidation of substituted styrenes. organic-chemistry.orgchemistryviews.org A hypothetical route could involve the synthesis of 1-fluoro-2-methoxy-4-(prop-1-en-2-yl)benzene, which could then be selectively oxidized to this compound. Modified Wacker-type oxidations using palladium catalysts with environmentally benign oxidants like hydrogen peroxide are particularly attractive for this transformation. organic-chemistry.org These catalytic methods avoid the use of stoichiometric, often toxic, heavy metal oxidants and align with the principles of green chemistry. organic-chemistry.orgresearchgate.net
Table 1: Potential Unconventional Synthetic Routes for this compound
| Synthetic Strategy | Key Precursors | Potential Catalyst/Reagent | Key Advantages |
|---|---|---|---|
| Palladium-Catalyzed Acylation | 4-Fluoro-3-methoxyphenylboronic acid + Propanoic acid derivative | Pd(OAc)₂, PPh₃, Pivalic anhydride (B1165640) organic-chemistry.orgthieme-connect.com | High regioselectivity, broad functional group tolerance. organic-chemistry.org |
| Hydrazone Coupling | 1-Bromo-4-fluoro-3-methoxybenzene + Acetone N-tert-butylhydrazone | Pd₂(dba)₃, DPEphos, NaO-tBu organic-chemistry.orgberkeley.edu | Avoids strong organometallic reagents, mild conditions. organic-chemistry.org |
| Styrene Oxidation (Wacker-type) | 1-Fluoro-2-methoxy-4-(prop-1-en-2-yl)benzene | Pd⁰/C, H₂O₂ organic-chemistry.org | Green oxidant, avoids copper co-catalysts. organic-chemistry.org |
| Photoredox Alkylation | 4-Fluoro-3-methoxystyrene + Alkyl radical source | fac-Ir(ppy)₃, N-(Acyloxy)phthalimide chemistryviews.org | Mild conditions, high functional group tolerance. chemistryviews.org |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry is a major trend in modern organic synthesis, offering enhanced safety, scalability, and process control. rsc.org For a molecule like this compound, particularly in reactions involving hazardous reagents or intermediates like those used in fluorination, flow chemistry presents significant advantages. vapourtec.com
Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing yield and minimizing byproduct formation. researchgate.net For example, if a synthetic route involves a fluorination step using a reagent like Selectfluor®, a flow setup can handle the reagent safely within a contained system, coupled with in-line purification to remove byproducts. vapourtec.com The large surface-area-to-volume ratio in microreactors enables rapid heat exchange, making highly exothermic or cryogenic reactions more manageable than in batch. mit.edu
Furthermore, integrating these flow systems with automated controls and real-time analytics (e.g., in-line NMR or IR spectroscopy) can lead to fully automated synthesis platforms. Such a system could autonomously optimize reaction conditions to maximize the production of this compound, adjust for process deviations, and allow for on-demand manufacturing. This is particularly relevant for creating libraries of derivatives for drug discovery, where rapid and reliable synthesis of analogues is required. The development of a fully automated, multi-step flow synthesis for this compound, potentially starting from basic precursors and proceeding through several transformations without manual intervention, represents a significant future research goal.
Role in Catalyst Development and Optimization
While this compound is not a catalyst itself, it can serve as a crucial substrate for the development and optimization of new catalytic systems. The presence of a prochiral ketone and a fluorinated aromatic ring makes it an excellent candidate for testing catalysts designed for stereoselective transformations.
A primary area of interest is the asymmetric reduction of the ketone to form a chiral alcohol, 1-(4-fluoro-3-methoxyphenyl)propan-2-ol. This transformation is vital for producing enantiomerically pure intermediates for pharmaceuticals. The compound could be used as a benchmark substrate to screen and optimize various transition-metal catalysts for asymmetric transfer hydrogenation. researchgate.netmdpi.com The electronic effects of the fluoro and methoxy (B1213986) substituents would provide a unique test for the catalyst's activity and enantioselectivity. rsc.org
Another burgeoning field is biocatalysis. Engineered enzymes like ketone reductases (KREDs) and transaminases (TAs) are increasingly used for the synthesis of chiral alcohols and amines, respectively. acs.orgresearchgate.net this compound could be an ideal substrate for directed evolution campaigns to create novel enzymes with high activity and stereoselectivity for this specific structure. nih.govresearchgate.net Success in the biocatalytic reduction or reductive amination of this ketone would not only provide a green and efficient route to valuable chiral building blocks but also expand the known substrate scope of these powerful enzyme classes. nih.gov
Table 2: this compound in Catalyst Screening
| Catalytic Transformation | Target Product | Catalyst Class to be Screened | Desired Outcome |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral 1-(4-fluoro-3-methoxyphenyl)propan-2-ol | Iridium or Ruthenium complexes with chiral ligands researchgate.netmdpi.com | High enantiomeric excess (ee%), high conversion. |
| Asymmetric Hydrogenation | Chiral 1-(4-fluoro-3-methoxyphenyl)propan-2-ol | Rhodium or Ruthenium catalysts springernature.com | Optimization of catalyst for fluorinated arenes. |
| Biocatalytic Reduction | Chiral 1-(4-fluoro-3-methoxyphenyl)propan-2-ol | Ketone Reductases (KREDs) acs.orgresearchgate.net | Discovery/engineering of enzymes with high stereoselectivity. |
| Biocatalytic Reductive Amination | Chiral 1-(4-fluoro-3-methoxyphenyl)propan-2-amine | Transaminases (TAs) nih.govnih.gov | Access to valuable chiral primary amines. |
Advanced Derivatization for Novel Chemical Entities
The true potential of this compound lies in its use as a versatile scaffold for generating novel chemical entities with potential applications in drug discovery and materials science. nih.gov Its functional handles—the ketone, the aromatic ring, and the C-F bond—all offer opportunities for advanced derivatization.
The most immediate target for derivatization is the ketone functional group. As mentioned, its stereoselective reduction to a chiral alcohol or conversion to a chiral amine opens up a vast chemical space. acs.orgnih.gov These derivatives can then undergo further reactions, such as esterification, etherification, or amide bond formation, to create libraries of compounds for biological screening. globalscientificjournal.com
The aromatic ring itself is another site for modification. The existing fluoro and methoxy groups act as directors for electrophilic aromatic substitution, potentially allowing for the controlled introduction of other functionalities onto the ring. Furthermore, the fluorine atom can participate in directing C-H activation or be a site for nucleophilic aromatic substitution under specific conditions, further expanding the synthetic possibilities.
An "inverse drug discovery" approach could also be applied, where derivatives of this compound containing latent electrophiles are synthesized and used as probes to identify novel protein targets in a cellular context. nih.gov The unique electronic signature imparted by the fluorine and methoxy groups could lead to derivatives with unique binding affinities and selectivities, making this scaffold a valuable starting point for developing new therapeutic agents.
Table 3: Potential Derivatization Reactions and Novel Products
| Reaction Site | Transformation | Reagents/Catalyst | Resulting Chemical Entity | Potential Application |
|---|---|---|---|---|
| Ketone | Asymmetric Reduction | KRED or Chiral Metal Catalyst | Chiral Alcohol | Chiral building block for APIs. |
| Ketone | Reductive Amination | Transaminase (TA) | Chiral Amine | Precursor for bioactive amides/sulfonamides. |
| Ketone | Wittig Reaction | Phosphonium ylide | Substituted Alkene | Intermediate for further functionalization. |
| Aromatic Ring | Electrophilic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | Nitrated aromatic derivative | Precursor for anilines and other functional groups. |
| Methyl Ether | Ether Cleavage | BBr₃ or HBr | Phenolic derivative | Modulates solubility and hydrogen bonding capacity. |
Q & A
Q. What are the optimal synthetic routes for 1-(4-Fluoro-3-methoxyphenyl)propan-2-one?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where 4-fluoro-3-methoxybenzene reacts with propan-2-one derivatives (e.g., chloroacetone) under Lewis acid catalysis (e.g., AlCl₃). Reaction conditions (temperature, solvent polarity, and stoichiometry) critically influence yield. For example, highlights similar protocols for analogous arylpropanones, noting yields up to 68% in dichloromethane at 0–5°C . Alternative routes include nucleophilic substitution on pre-functionalized aryl halides, though fluorinated intermediates require anhydrous conditions to avoid hydrolysis .
Q. How can structural characterization be performed for this compound?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refining crystal structures, as demonstrated in for related ketones. Crystallization in polar aprotic solvents (e.g., acetone/hexane) enhances diffraction quality .
- Spectroscopy : Combine ¹H/¹³C NMR (δ 4.1–4.3 ppm for methoxy protons, δ 2.1 ppm for ketone CH₃) and FT-IR (C=O stretch ~1715 cm⁻¹). provides comparative spectral data for trifluorophenyl analogs .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 196.07 (calculated for C₁₀H₁₁FO₂) .
Q. What experimental assays are suitable for evaluating its biological activity?
Methodological Answer:
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (C. albicans). reports MIC values <50 µg/mL for chlorinated analogs, suggesting fluorinated derivatives may exhibit enhanced lipophilicity and potency .
- Cytotoxicity assays : MTT testing on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated arylpropanones?
Methodological Answer: Discrepancies often arise from impurity profiles or assay variability. Strategies include:
- Purity validation : HPLC with UV detection (λ = 254 nm) and C18 columns, comparing retention times to standards () .
- Dose-response normalization : Use Hill slopes to account for batch-to-batch variability in EC₅₀ values. highlights the impact of methoxy/fluoro substituent positioning on receptor binding .
- Meta-analysis : Cross-reference PubChem bioassay data (AID 1259401) with in-house results to identify outliers .
Q. What strategies stabilize this compound under experimental conditions?
Methodological Answer:
- pH control : Store in neutral buffers (pH 6.5–7.5) to prevent ketone enolization. notes degradation >40°C or in basic media .
- Light sensitivity : Use amber vials and argon sparging to inhibit photooxidation of the fluorophenyl moiety .
- Lyophilization : For long-term storage, lyophilize in lactose or mannitol matrices to maintain crystallinity .
Q. How can enantiomeric purity be achieved in derivatives of this compound?
Methodological Answer:
- Chiral resolution : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of prochiral intermediates. demonstrates >90% ee for amino-propanol derivatives via Rh-catalyzed hydrogenation .
- Chromatography : Chiralpak IA columns with hexane/ethanol (90:10) eluent resolve enantiomers (α = 1.2–1.5) .
Q. What computational methods predict its reactivity in multi-step syntheses?
Methodological Answer:
- DFT calculations : Optimize transition states (B3LYP/6-311+G(d,p)) for Friedel-Crafts acylation steps. highlights frontier molecular orbital (FMO) analysis to predict regioselectivity in electrophilic substitutions .
- MD simulations : Solvent effects (e.g., DMSO vs. THF) on reaction kinetics can be modeled using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
